![molecular formula C18H27NO6 B1665038 Benzoic acid, 3,4,5-trimethoxy-, 1-methyl-3-morpholinopropyl ester CAS No. 60439-45-4](/img/structure/B1665038.png)
Benzoic acid, 3,4,5-trimethoxy-, 1-methyl-3-morpholinopropyl ester
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Overview
Description
AF-398 is a biochemical.
Scientific Research Applications
Synthesis and Characterization
A study by Rolando et al. (2013) developed water-soluble derivatives of acetylsalicylic acid (ASA) containing a nitric oxide (NO)-releasing nitrooxy group bonded to the benzoyl ring. Among them, 3‐(morpholin‐4‐ylmethyl)‐4‐[3‐(nitrooxy)propoxy]benzoic acid was evaluated for its NO-donor properties, showcasing its application in developing prodrugs with potential clinical applications (Rolando et al., 2013).
Photophysical Properties and Liquid Crystalline Phases
Srivastava et al. (2016) researched on 1,8-naphthalimide derivatives, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid and its esters, focusing on their aggregation-enhanced emission and photophysical properties. This study highlights the potential of these compounds in optical and material science applications (Srivastava et al., 2016).
Synthesis of Novel Compounds
Das and Kabalka (2008) described the synthesis of (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, emphasizing the methodology and yield of this synthesis. Such research contributes to the development of new organic compounds and their potential applications (Das & Kabalka, 2008).
Catalysis and Polymerization
Mayershofer et al. (2006) investigated the synthesis of benzoic acid derivatives and their use in ruthenium-based metathesis catalysts for cyclopolymerization. This study underscores the role of such compounds in catalytic processes and polymer science (Mayershofer et al., 2006).
Biodegradation and Metabolism
Donnelly and Dagley (1980) investigated the oxidation of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, highlighting the metabolic pathways and biodegradation processes of such compounds. This research is significant for understanding the environmental and microbial interactions of benzoic acid derivatives (Donnelly & Dagley, 1980).
Supramolecular Chemistry
Percec et al. (1998) explored the synthesis of monodendrons based on benzoic acid derivatives, focusing on their self-assembly into supramolecular structures. This work contributes to the field of supramolecular chemistry and materials science (Percec et al., 1998).
properties
CAS RN |
60439-45-4 |
---|---|
Product Name |
Benzoic acid, 3,4,5-trimethoxy-, 1-methyl-3-morpholinopropyl ester |
Molecular Formula |
C18H27NO6 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-morpholin-4-ylbutan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H27NO6/c1-13(5-6-19-7-9-24-10-8-19)25-18(20)14-11-15(21-2)17(23-4)16(12-14)22-3/h11-13H,5-10H2,1-4H3 |
InChI Key |
HGLBNWHEUMEGLM-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(CCN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AF-398; AF 398; AF398; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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